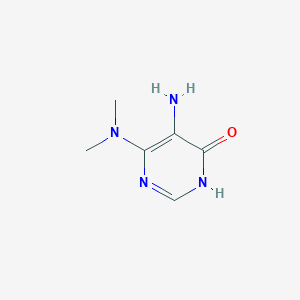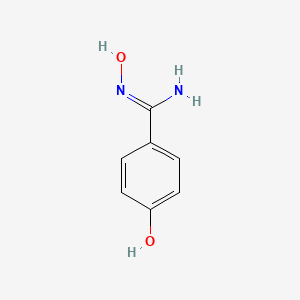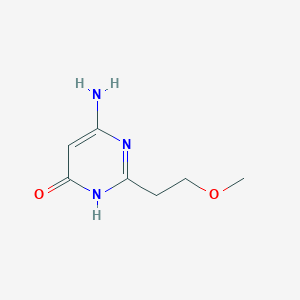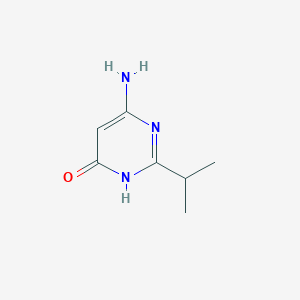
5-Amino-6-(dimetilamino)-3,4-dihidropirimidin-4-ona
Descripción general
Descripción
The compound “5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of applications in the chemical industry .
Synthesis Analysis
The synthesis of such compounds often involves aminodehalogenation reactions . These reactions are typically performed using microwave-assisted synthesis, which is a well-established method for the preparation of a wide range of organic compounds .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, Burkholderia sp. MAK1, a soil bacterium, has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
El compuesto “5-Amino-6-(dimetilamino)-3,4-dihidropirimidin-4-ona” se puede utilizar en la investigación farmacéutica debido a su andamiaje de pirimidina, que es una estructura común que se encuentra en varios agentes terapéuticos. Los derivados de pirimidina se han estudiado por su actividad antibacteriana contra patógenos como Staphylococcus aureus y Escherichia coli .
Síntesis Orgánica
En la síntesis orgánica, este compuesto podría servir como precursor para el desarrollo de nuevos compuestos heterocíclicos. La presencia de grupos amino y dimetilamino puede permitir reacciones selectivas que conducen a moléculas complejas con potencial actividad biológica .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2-amino-4,6-dihydroxypyrimidines, have been found to inhibit immune-activated nitric oxide (no) production .
Mode of Action
It is suggested that similar compounds inhibit immune-activated no production . The most effective among these was found to be 5-fluoro-2-amino-4,6-dichloropyrimidine .
Biochemical Pathways
It is known that similar compounds, such as 2-amino-4,6-dihydroxypyrimidines, affect the nitric oxide (no) pathway .
Result of Action
It is known that similar compounds inhibit immune-activated no production .
Análisis Bioquímico
Biochemical Properties
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby affecting the overall biochemical pathways . The nature of these interactions often involves the binding of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . Additionally, it has been found to impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one exerts its effects through specific binding interactions with biomolecules. The compound is known to bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Furthermore, 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one can result in changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression . At high doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one is involved in several metabolic pathways, particularly those related to nucleotide metabolism . The compound interacts with enzymes and cofactors involved in these pathways, affecting the overall metabolic flux and metabolite levels . For example, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis .
Transport and Distribution
The transport and distribution of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . Studies have shown that the compound can be actively transported into cells via nucleoside transporters, leading to its accumulation in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one is crucial for its activity and function. The compound is often localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical activity .
Propiedades
IUPAC Name |
5-amino-4-(dimethylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVKJUKGIMEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)

![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)
![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)
![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)




